molecular formula C9H7ClN2 B13658004 5-Chloro-8-methylquinoxaline

5-Chloro-8-methylquinoxaline

Cat. No.: B13658004
M. Wt: 178.62 g/mol
InChI Key: BRIDIVNAPIOILN-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure with a chlorine atom at the 5th position and a methyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinoxaline typically involves the condensation of appropriate ortho-diamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 4-chloro-2-nitrophenol with 4-chloro-2-aminophenol in the presence of hydrochloric acid and methacrylaldehyde. The reaction is carried out at elevated temperatures, around 90°C, followed by a series of purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and controlled addition of reagents to ensure safety and high yield. The reaction mixture is typically neutralized, washed, and purified to achieve high purity levels suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-methylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoxaline involves its interaction with specific molecular targets. It can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. In cancer research, it has been found to interfere with cell division, leading to apoptosis of cancer cells. The exact pathways and molecular targets are still under investigation, but its ability to interact with DNA and proteins is a key factor in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methylquinoxaline is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. These substitutions make it more effective in certain applications compared to its unsubstituted or singly substituted counterparts .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-8-methylquinoxaline

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3

InChI Key

BRIDIVNAPIOILN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)N=CC=N2

Origin of Product

United States

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